REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[C:10]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:9]=2)=[O:4].[Br:23]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([Br:23])[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[C:10]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:9]=2)=[O:4]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=CC2=CC(=CC=C2C1O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
246 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Solid was filtered off through a plug of silica gel
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
CUSTOM
|
Details
|
solid was collected
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried on vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(C2=CC(=CC=C2C1O)OC1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.8 mmol | |
AMOUNT: MASS | 4.42 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |